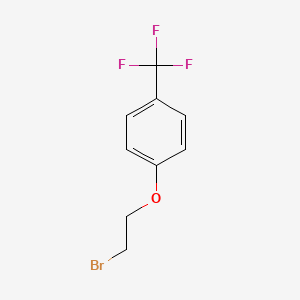

1-(2-Bromoethoxy)-4-(trifluoromethyl)benzene

Description

1-(2-Bromoethoxy)-4-(trifluoromethyl)benzene (C₉H₈BrF₃O, MW 269.06) is a para-substituted benzene derivative featuring a trifluoromethyl (-CF₃) group at the 4-position and a 2-bromoethoxy (-OCH₂CH₂Br) group at the 1-position. The bromoethoxy moiety serves as a versatile leaving group, enabling nucleophilic substitution (e.g., SN2) reactions, while the electron-withdrawing trifluoromethyl group stabilizes the aromatic ring and modulates electronic properties.

Properties

IUPAC Name |

1-(2-bromoethoxy)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c10-5-6-14-8-3-1-7(2-4-8)9(11,12)13/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZQRODDFYIDRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)OCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125174-25-6 | |

| Record name | 1-(2-bromoethoxy)-4-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(2-Bromoethoxy)-4-(trifluoromethyl)benzene typically involves the reaction of 4-(trifluoromethyl)phenol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Bromoethoxy)-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different products.

Reagents and Conditions: Common reagents used in these reactions include bases like potassium carbonate, nucleophiles such as amines, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Reaction Mechanisms

1-(2-Bromoethoxy)-4-(trifluoromethyl)benzene can be synthesized through various methods, including nucleophilic substitution reactions. The presence of both bromine and trifluoromethyl groups enhances its reactivity, allowing it to be used as an intermediate in the synthesis of more complex molecules.

Key Synthesis Pathways:

- Nucleophilic Substitution : The bromo group can be replaced by various nucleophiles, enabling the formation of different derivatives.

- Click Chemistry : This compound has been utilized in click chemistry to synthesize potent anti-mycobacterial agents, showcasing its utility in pharmaceutical applications .

Applications in Organic Synthesis

- Pharmaceutical Development : The compound serves as a precursor for synthesizing biologically active compounds. Its derivatives have shown potential as inhibitors for various diseases, including tuberculosis .

- Material Science : The trifluoromethyl group imparts unique properties to polymers and materials, making them suitable for applications in electronics and coatings .

Case Study 1: Anti-Mycobacterial Compounds

Recent research has demonstrated the efficacy of this compound derivatives as anti-mycobacterial agents. In a study published in PubMed, compounds synthesized through click chemistry exhibited significant inhibitory effects against Mycobacterium tuberculosis, highlighting the compound's role in developing new treatments for infectious diseases .

Case Study 2: Synthesis of Triazole Derivatives

Another study focused on synthesizing 1,2,3-triazole derivatives from this compound. These compounds were evaluated for their biological activity, showing promise as therapeutic agents against various pathogens. The reaction involved using azides and terminal alkynes under copper-catalyzed conditions, demonstrating the versatility of the starting material in generating complex structures .

Mechanism of Action

The mechanism of action of 1-(2-Bromoethoxy)-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The bromoethoxy group can form covalent bonds with nucleophilic sites, while the trifluoromethyl group can influence the compound’s electronic properties and reactivity. These interactions can affect various biochemical pathways and molecular processes.

Comparison with Similar Compounds

Positional Isomers: Para vs. Ortho Substitution

1-(2-Bromoethoxy)-2-(Trifluoromethyl)benzene (ortho isomer)

- Structure : CF₃ at position 2, bromoethoxy at position 1.

- Properties : Molecular weight 269.06 (same as para isomer), colorless oil .

- Reactivity : Lower melting point than the para isomer due to reduced symmetry and crystal packing efficiency. The ortho configuration may sterically hinder nucleophilic attack on the bromoethoxy group compared to the para isomer.

Key Difference : Para-substituted derivatives generally exhibit higher thermal stability and distinct reactivity patterns in electrophilic aromatic substitution due to symmetrical electron withdrawal .

Trifluoromethyl vs. Trifluoromethoxy Substituents

1-Bromo-4-(Trifluoromethoxy)benzene

- Structure : Br at position 1, -OCF₃ at position 4.

- Properties : MW 259.00, CAS 105529-58-6 .

- Electronic Effects : The -OCF₃ group is less electron-withdrawing than -CF₃, as the oxygen atom partially donates electron density. This results in milder deactivation of the aromatic ring, influencing reaction rates in electrophilic substitutions.

Key Difference : Trifluoromethyl derivatives exhibit stronger electron withdrawal, making the aromatic ring less reactive toward electrophiles compared to trifluoromethoxy analogs .

Bromoethoxy vs. Chloroalkyl Substituents

1-(2-Chloro-2-methylpropyl)-4-(Trifluoromethyl)benzene

- Structure : Branched -CH₂C(CH₃)Cl substituent at position 1, CF₃ at position 4.

- Properties : MW 236.66, colorless oil .

- Reactivity : The chloroalkyl group is less reactive in SN2 reactions due to steric hindrance from the branched structure and the weaker leaving group ability of Cl⁻ compared to Br⁻.

Key Difference : Bromoethoxy groups enhance reactivity in substitution reactions due to better leaving group ability (Br⁻) and linear geometry facilitating backside attack .

Ether vs. Ethyl Linkages

1-(2-Bromoethyl)-4-(Trifluoromethyl)benzene

- Structure : Ethyl bromide (-CH₂CH₂Br) at position 1, CF₃ at position 4.

- Applications : Used in synthesizing phenethylamines via nucleophilic substitution .

- Reactivity : The absence of an ether oxygen reduces electron withdrawal, making the ethyl bromide less polar than bromoethoxy analogs.

Key Difference : Bromoethoxy derivatives offer dual functionality (ether linkage and leaving group), enabling diverse synthetic applications compared to simple alkyl halides .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

1-(2-Bromoethoxy)-4-(trifluoromethyl)benzene (CAS No. 125174-25-6) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

This compound is characterized by its molecular formula and has a complex structure that contributes to its biological properties. Its trifluoromethyl group enhances lipophilicity, which is crucial for membrane permeability and interaction with biological targets.

Molecular Structure

- Chemical Formula :

- Molecular Weight : 251.06 g/mol

- Structural Representation : Structure of this compound

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. It has been evaluated against various pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments show that while the compound has effective antimicrobial properties, it also exhibits varying levels of cytotoxicity against human cell lines.

Table 2: Cytotoxicity Data

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with cellular signaling pathways or disrupt membrane integrity, leading to cell death in susceptible organisms.

Study on Trypanosomiasis

A significant case study evaluated the efficacy of analogs of this compound in inhibiting the growth of Trypanosoma brucei, the causative agent of African sleeping sickness. The study revealed that modifications to the structure could enhance selectivity and potency against the parasite.

Key Findings :

- The compound showed an EC50 value in the low micromolar range against T. brucei.

- Structural modifications improved selectivity indices compared to human cells, indicating a potential therapeutic window for drug development .

In Vivo Efficacy

Further research included in vivo studies where modified versions of this compound were tested in mouse models. Results indicated significant reductions in parasitic load, suggesting potential for therapeutic applications in treating trypanosomiasis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-Bromoethoxy)-4-(trifluoromethyl)benzene, and how can purity be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 4-(trifluoromethyl)phenol with 1,2-dibromoethane in the presence of a base like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C). Purity optimization involves flash column chromatography (silica gel, hexane/ethyl acetate gradient) and confirmation via HPLC (retention time ~1.38 minutes under SMD-TFA05 conditions) .

- Key Data :

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight | 269.06 g/mol | |

| XLogP3 | ~3.7 (predicted) |

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodology : Use NMR (¹H, ¹³C, ¹⁹F) to confirm structure, particularly the bromoethoxy (–OCH₂CH₂Br) and trifluoromethyl (–CF₃) groups. Mass spectrometry (LCMS m/z 771 [M+H]+) and HPLC are critical for assessing purity. Topological polar surface area (9.2 Ų) and XLogP3 (3.7) predict solubility and lipophilicity for formulation studies .

Q. What are the primary reactivity patterns of the bromoethoxy group in this compound?

- Methodology : The bromine atom undergoes nucleophilic substitution (e.g., with amines, thiols) or elimination under basic conditions. For example, in drug synthesis, it reacts with amino acids or sulfonic acids to form ether-linked conjugates. Monitor competing elimination (forming vinyl ethers) by adjusting reaction temperature (<60°C) and base strength .

Advanced Research Questions

Q. How can competing side reactions during nucleophilic substitution be minimized?

- Methodology : Competing elimination (e.g., dehydrohalogenation) is mitigated by:

- Using bulky, non-nucleophilic bases (e.g., DBU) to suppress base-induced elimination.

- Lowering reaction temperatures (e.g., 0–25°C) and employing phase-transfer catalysts.

- Monitoring intermediates via LCMS to detect by-products early .

Q. What strategies address the stability challenges of this compound in aqueous environments?

- Methodology : The bromoethoxy group is susceptible to hydrolysis. Stabilize the compound by:

- Storing in anhydrous solvents (e.g., THF, DCM) under inert gas.

- Adding radical inhibitors (e.g., BHT) to prevent radical degradation pathways observed in fluorinated aromatics .

Q. How can positional isomerism impact synthetic outcomes, and how is it resolved?

- Methodology : During synthesis, competing substitution at the trifluoromethyl group’s ortho/meta positions may occur. Resolution involves:

- Using directing groups (e.g., –NO₂) to control regioselectivity.

- Analyzing isomer ratios via ¹⁹F NMR (distinct chemical shifts for CF₃ in different positions) .

- Case Study : In a diazaspiro decane synthesis, isomers were separated via preparative HPLC, achieving >95% purity for the target compound .

Q. What mechanistic insights guide the design of fluorinated analogs using this compound?

- Methodology : The trifluoromethyl group enhances metabolic stability and lipophilicity. To design analogs:

- Replace –Br with radiofluorine (¹⁸F) via radical-polar crossover reactions (e.g., using redox-active esters and [¹⁸F]KF).

- Optimize reaction conditions (e.g., Mn-mediated fluorination) to achieve >80% radiochemical yield .

Data Contradictions and Resolution

Q. Discrepancies in reported reaction yields: How to troubleshoot?

- Analysis : Variations in yields (e.g., 40–75%) arise from trace moisture or competing elimination. Validate protocols by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.